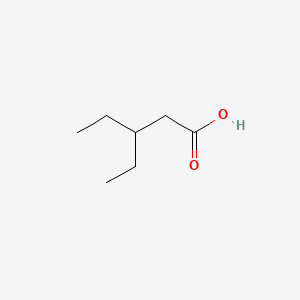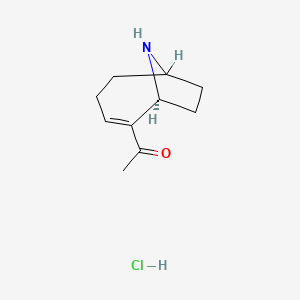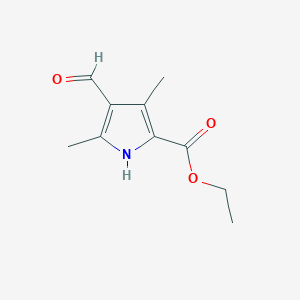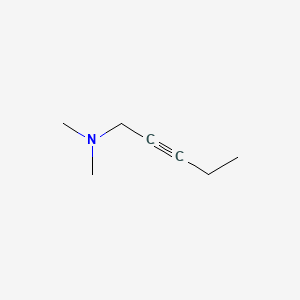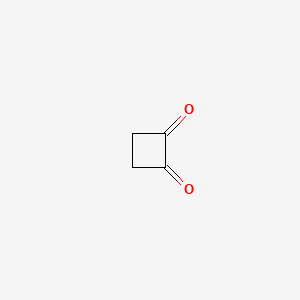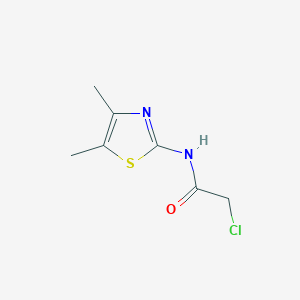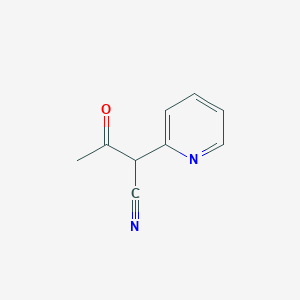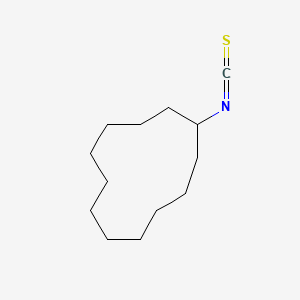
Cyclododecyl isothiocyanate
Descripción general
Descripción
Cyclododecyl isothiocyanate is a chemical compound with the molecular formula C13H23NS . It is a member of the isothiocyanates, a group of compounds known for their bioactive properties .
Synthesis Analysis
Isothiocyanates, including this compound, are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 23 hydrogen atoms, and one each of nitrogen and sulfur . The IUPAC name for this compound is isothiocyanatocyclododecane .Chemical Reactions Analysis
Isothiocyanates, including this compound, react with small molecules like water, alcohols, and amines. These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Physical And Chemical Properties Analysis
This compound has a molecular weight of 225.40 g/mol. It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond. Its exact mass and monoisotopic mass are 225.15512091 g/mol. It has a topological polar surface area of 44.4 Ų and a heavy atom count of 15 .Aplicaciones Científicas De Investigación
Cyclodextrin-Based Pharmaceutics
Cyclodextrins, including Cyclododecyl Isothiocyanate, have been extensively used in pharmaceutical applications. They are known for improving the bioavailability of drugs due to their ability to form water-soluble inclusion complexes with small molecules. This property is instrumental in drug delivery systems, particularly in enhancing the solubility and stability of drugs (Davis & Brewster, 2004).
Chemical Synthesis
This compound plays a crucial role in chemical synthesis. It is effectively used in cycloadditions with donor-acceptor cyclopropanes, facilitating the synthesis of five-membered heterocycles. This process highlights its broad substrate scope and well-defined chemoselectivity in organic chemistry (Goldberg et al., 2012).
Anticarcinogenic Activities
Organic isothiocyanates, including this compound, demonstrate significant anticarcinogenic activities. They are known to block tumor production induced by various carcinogens in animal models, showing protective effects against tumor development in multiple organs. The mechanisms involve suppression of carcinogen activation and induction of Phase 2 enzymes for detoxification (Zhang & Talalay, 1994).
Biotechnological Applications
In biotechnology, this compound's ability to form complexes with water-insoluble compounds is leveraged. This feature is used in drug delivery systems, food, flavors, cosmetics, and textiles. Its role in biocatalysis and separation science, due to its ability to discriminate between various compounds, is also significant (Singh, Sharma, & Banerjee, 2002).
Applications in Organic Synthesis
Cyclodextrins, including this compound, are used in catalyzing organic reactions due to their hydrophobic and chiral interiors. Their inclusion capabilities with small organic molecules have opened new possibilities in organic synthesis (Bai et al., 2017).
Mecanismo De Acción
Target of Action
Cyclododecyl isothiocyanate, like other isothiocyanates, exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . .
Mode of Action
Isothiocyanates in general are known to interact with biological targets in a variety of ways, contributing to their antimicrobial, anti-inflammatory, and anticancer properties .
Biochemical Pathways
Isothiocyanates can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Result of Action
Isothiocyanates in general are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
It is known that isothiocyanates can be sensitive to environmental conditions, which can affect their stability and activity .
Propiedades
IUPAC Name |
isothiocyanatocyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NS/c15-12-14-13-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCLPFIUOOBLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207790 | |
| Record name | Cyclododecyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59037-64-8 | |
| Record name | Cyclododecyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059037648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 59037-64-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclododecyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59037-64-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



